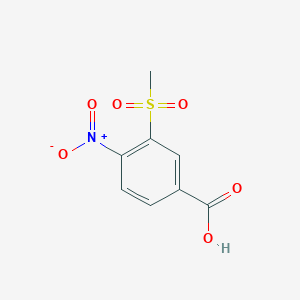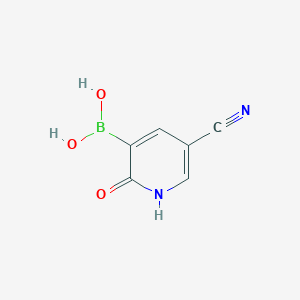
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Übersicht
Beschreibung
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a chemical compound with the CAS number 903899-12-7 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BN2O3 . The InChI code is 1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) . This information can be used to derive the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.93 . It is recommended to be stored in a freezer .Wissenschaftliche Forschungsanwendungen
Application in Drug Synthesis
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands . They are of interest as complexating agents and in pharmaceuticals .
- Methods of Application or Experimental Procedures: The compound 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline. This compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes Obtained: The reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid results in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .
Application in Synthetic Biology
- Specific Scientific Field: Synthetic Biology .
- Summary of the Application: An analogue of dZ (cyano-dZ) having a cyano group instead of a nitro group is used in synthetic biology . The goal of synthetic biology is to create molecular systems that support genetics and Darwinian evolution but with molecular structures different from natural DNA and RNA .
- Methods of Application or Experimental Procedures: The synthesis of cyano-dZ involves the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid, resulting in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid . This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .
- Results or Outcomes Obtained: The cyano-dZ was found to be stable against oxidation, had a suitable pKa, and was stable against acid-catalyzed epimerization . It was also found to be easily incorporated by enzymes .
Application in Synthetic Biology
- Specific Scientific Field: Synthetic Biology .
- Summary of the Application: An analogue of dZ (cyano-dZ) having a cyano group instead of a nitro group is used in synthetic biology . The goal of synthetic biology is to create molecular systems that support genetics and Darwinian evolution but with molecular structures different from natural DNA and RNA .
- Methods of Application or Experimental Procedures: The synthesis of cyano-dZ involves the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid, resulting in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid . This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .
- Results or Outcomes Obtained: The cyano-dZ was found to be stable against oxidation, had a suitable pKa, and was stable against acid-catalyzed epimerization . It was also found to be easily incorporated by enzymes .
Eigenschaften
IUPAC Name |
(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWXXALSLWYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CNC1=O)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



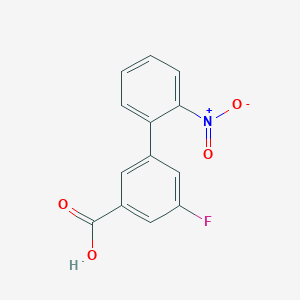
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)
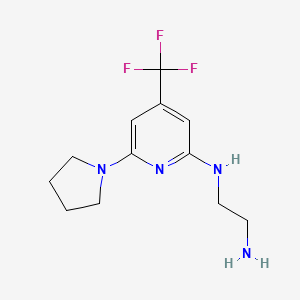
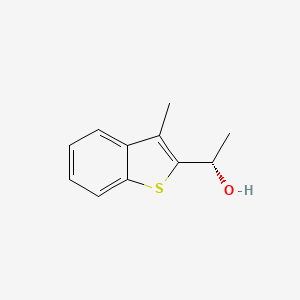
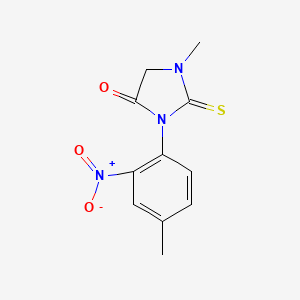

![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
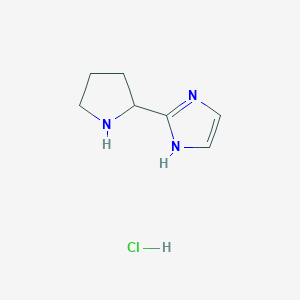
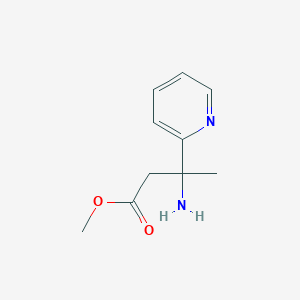
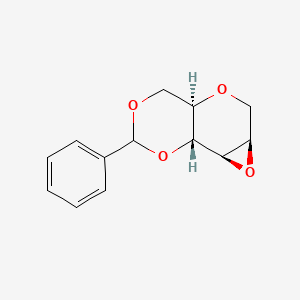
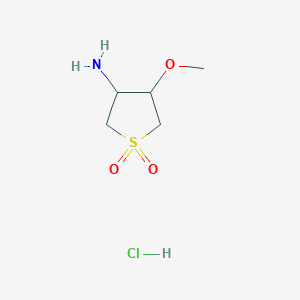
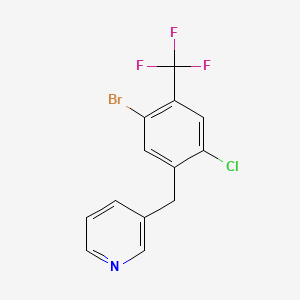
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
